High-Fidelity Substrate for ACAD10 vs. Inactivity on Other Acyl-CoA Dehydrogenases
(E)-2-Methylpentadec-2-enoyl-CoA is a specific product/substrate for ACAD10, an enzyme with an extremely narrow substrate range. This contrasts with other acyl-CoA dehydrogenases (ACADs) which have broader specificity. Studies show that ACAD10 was active only on R- and S-2-methyl-C15-CoA isomers, and showed no activity on the optimal substrates of other ACADs [1]. This provides a unique tool for studying ACAD10 activity without interference from other ACAD enzymes, unlike a generic long-chain acyl-CoA like palmitoyl-CoA.
| Evidence Dimension | Enzymatic Activity (ACAD10 substrate specificity) |
|---|---|
| Target Compound Data | Specific activity of 1.4 mU/mg for ACAD10 at 150 µM substrate concentration (measured with 2-methyl-C15-CoA isomers) [1] |
| Comparator Or Baseline | Other acyl-CoAs (optimal substrates for ACAD9, ACAD11, MCAD, LCAD, etc.) |
| Quantified Difference | No detectable activity on non-2-methyl-C15-CoA substrates under the same conditions [1] |
| Conditions | In vitro assay using expressed mature mitochondrial ACAD10 insert, tested against a broad panel of acyl-CoA substrates [1] |
Why This Matters
This high specificity ensures that experiments using (E)-2-methylpentadec-2-enoyl-CoA will exclusively probe the ACAD10 pathway, eliminating confounding signals from other acyl-CoA dehydrogenases that would be active if a common substrate like palmitoyl-CoA were used.
- [1] He M, Pei Z, Mohsen AW, Watkins P, Murdoch G, Van Veldhoven PP, Ensenauer R, Vockley J. Identification and characterization of new long chain acyl-CoA dehydrogenases. Mol Genet Metab. 2011 Apr;102(4):418-29. Data discussed in SysBioChalmers/Human-GEM Issue #739. View Source
